4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride
Description
4-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride is a pyrazole derivative featuring a partially hydrogenated naphthalene (tetralin) substituent at the 4-position of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmacological applications.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-15-9-11;/h3,5,7-9H,1-2,4,6H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQIQNYTUNJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C3=CNN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid with a suitable pyrazole precursor under specific conditions. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, and conducted in an organic solvent like toluene . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the tetrahydronaphthalenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure distinguishes it from other pyrazole derivatives through its tetrahydronaphthalen-1-yl group, which introduces a partially saturated bicyclic system. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Comparison
Key Observations :
- Aromaticity vs. Saturation : The target compound’s tetralin group reduces aromaticity compared to the fully unsaturated naphthalene in 6d. This may alter electronic properties, such as π-π stacking interactions in biological targets.
- Salt Form : The hydrochloride salt likely improves aqueous solubility compared to neutral analogs like 6d or 4i/4j.
Biological Activity
The compound 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride (CAS No. 2287289-59-0) is a pyrazole derivative that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride is with a molecular weight of 255.74 g/mol. The structure features a pyrazole ring substituted with a tetrahydronaphthalene moiety, which is believed to enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃ |
| Molecular Weight | 255.74 g/mol |
| CAS Number | 2287289-59-0 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride can be attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Effects : It has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Anticancer Potential : Preliminary research indicates that the compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research conducted on human cancer cell lines showed that 4-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolehydrochloride inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study highlighted its potential as a chemotherapeutic agent .
- Animal Models : In vivo studies using rodent models of inflammation demonstrated significant reductions in edema and inflammatory markers following treatment with this compound. These findings suggest its potential for therapeutic use in inflammatory diseases.
- Mechanistic Insights : A detailed investigation into the mechanism revealed that the compound modulates key signaling pathways involved in cell survival and apoptosis, particularly those related to the Bcl-2 family of proteins .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
